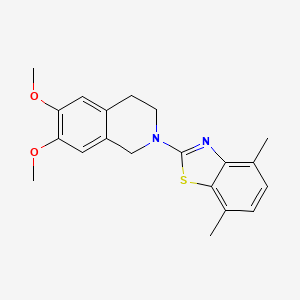

2-(4,7-dimethyl-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Description

This compound belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) family, characterized by a 6,7-dimethoxy substitution on the isoquinoline core and a 4,7-dimethylbenzothiazole moiety at position 2. These analogs exhibit diverse biological activities, including analgesia, anti-inflammatory effects, antimycobacterial activity, and sigma receptor (σR) modulation.

Properties

IUPAC Name |

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-12-5-6-13(2)19-18(12)21-20(25-19)22-8-7-14-9-16(23-3)17(24-4)10-15(14)11-22/h5-6,9-10H,7-8,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPHOIGHDZMGPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCC4=CC(=C(C=C4C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (referred to as compound DMTQ) is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities that warrant investigation. This article reviews the biological activity of DMTQ, including its synthesis, cytotoxicity, and potential as an anticancer agent.

DMTQ has the following molecular characteristics:

- Molecular Formula : C18H22N2O2S

- Molecular Weight : 342.44 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of DMTQ can be achieved through multi-step reactions involving the condensation of benzothiazole derivatives with tetrahydroisoquinoline precursors. A notable method involves the use of chiral aminoacetaldehyde acetal as an intermediate in a Petasis reaction followed by cyclization to form the desired tetrahydroisoquinoline structure .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that DMTQ exhibits significant activity. For instance:

- Cell Line : K562 (chronic myeloid leukemia)

The mechanism by which DMTQ exerts its cytotoxic effects appears to involve the modulation of drug efflux pumps in cancer cells. This is crucial for overcoming multidrug resistance (MDR), a common challenge in chemotherapy. The compound's ability to inhibit P-glycoprotein (P-gp) has been highlighted in studies where it effectively restored sensitivity to chemotherapeutic agents .

Antimicrobial Activity

Preliminary studies indicate that DMTQ may also possess antimicrobial properties. In vitro tests have shown activity against various bacterial strains; however, further research is needed to quantify this effect and explore its potential applications in treating infections .

Case Studies

A recent study focused on the biological evaluation of DMTQ derivatives highlighted their potential as effective agents against resistant cancer cell lines. The derivatives were tested for their ability to reverse drug resistance and exhibited promising results that suggest they could serve as lead compounds for further development .

Data Summary Table

| Activity Type | Cell Line/Organism | IC50 Value (μM) | Notes |

|---|---|---|---|

| Cytotoxicity | K562 | 0.65 - 0.96 | Comparable to verapamil |

| Antimicrobial Activity | Various Bacteria | Not quantified | Further studies needed |

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential pharmacological activities. Research indicates that derivatives of benzothiazole and tetrahydroisoquinoline exhibit a range of biological activities including:

- Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds containing benzothiazole moieties have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Antimicrobial Properties : The presence of the benzothiazole group is associated with antimicrobial activity. Studies have demonstrated that benzothiazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Neuroscience

The tetrahydroisoquinoline structure is known for its neuroprotective properties. Research has shown that compounds with this scaffold can modulate neurotransmitter systems and exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific compound may interact with dopamine receptors or exhibit antioxidant activities .

Synthetic Chemistry

The synthesis of this compound can serve as a model for developing new synthetic routes for related compounds. The methodology used in synthesizing tetrahydroisoquinoline derivatives often involves multi-step reactions that can be optimized for better yields and purity .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated several benzothiazole derivatives for their anticancer properties. The results indicated that specific substitutions on the benzothiazole ring enhanced cytotoxicity against breast cancer cell lines. The study suggested that further modifications could lead to more potent anticancer agents .

Case Study 2: Neuroprotective Effects

Research featured in Neuroscience Letters explored the neuroprotective effects of tetrahydroisoquinoline derivatives on neuronal cells subjected to oxidative stress. The findings revealed that certain derivatives could significantly reduce cell death and improve cell viability, suggesting their potential use in treating neurodegenerative conditions .

Data Tables

Comparison with Similar Compounds

Analgesic and Anti-Inflammatory Activity

Key Compound: 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride (Compound 3)

- Activity : Demonstrated 3.3× greater anti-inflammatory potency than diclofenac sodium (0.5 mg/kg dose) and superior analgesic efficacy in thermal/chemical irritation models .

- Therapeutic Index : Higher than metamizole sodium and acetylsalicylic acid, suggesting enhanced safety .

- Structural Insight: The 4'-dimethylaminophenyl group enhances receptor interaction, while 6,7-dimethoxy substitutions stabilize binding via hydrophobic interactions.

Antimycobacterial Activity

Benzothiazinone (BTZ) Analogs:

- Compound 20b (6-methoxy-THIQ): MIC = 10 nM against Mycobacterium tuberculosis (Mtb).

- Compound 22b (6,7-dimethoxy-THIQ): MIC = 1.0 μM, indicating reduced activity compared to 20b.

- SAR Insight : Methoxy positioning at the "far end" of THIQ (e.g., 6-methoxy) is critical for potency. The 6,7-dimethoxy substitution sterically hinders target engagement .

Sigma-2 Receptor (σ2R) Ligands

Compounds 65 and 66 :

- Affinity: High σ2R binding (nanomolar range) with >100× selectivity over σ1R.

- Structural Feature : The 6,7-dimethoxy-THIQ moiety serves as a σ2R-preferred scaffold. Ketone-to-hydroxyl modifications (65 vs. 66) retain affinity, highlighting functional group tolerance .

- Application : Fluorinated derivatives (e.g., RM273) enable brain tumor imaging via positron emission tomography (PET) .

Cardiovascular Activity

Compound 6c (6,7-dimethoxy-THIQ with 3-piperidyl):

Antifungal Activity

N-Alkyl THIQ Derivatives :

- C11-Alkyl Chain Derivatives : Exhibit MICs comparable to clotrimazole (0.5–2 μg/mL) by targeting ergosterol biosynthesis enzymes (Δ14-reductase, Δ8,7-isomerase) .

- Role of 6,7-Dimethoxy : Enhances lipophilicity, improving membrane penetration.

Structure-Activity Relationship (SAR) Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.